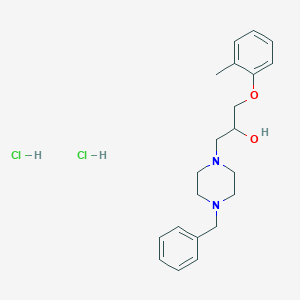![molecular formula C15H23BrClNO3 B4397718 2-{[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4397718.png)
2-{[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]amino}ethanol hydrochloride
Übersicht
Beschreibung
2-{[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]amino}ethanol hydrochloride is a chemical compound that has been widely used in scientific research. This compound is commonly referred to as BCE or BCE hydrochloride. BCE hydrochloride is a potent and selective inhibitor of the histone demethylase KDM4C, which plays a crucial role in the epigenetic regulation of gene expression. BCE hydrochloride has been used in various studies to investigate the role of KDM4C in cancer, development, and other biological processes.
Wirkmechanismus
BCE hydrochloride works by inhibiting the activity of KDM4C, a histone demethylase that plays a crucial role in the epigenetic regulation of gene expression. KDM4C removes methyl groups from histone proteins, which can lead to changes in gene expression. Inhibition of KDM4C using BCE hydrochloride prevents the removal of methyl groups from histone proteins, leading to changes in gene expression that can inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
BCE hydrochloride has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, BCE hydrochloride has been shown to inhibit the migration and invasion of cancer cells, indicating that it may have potential as an anti-metastatic agent. BCE hydrochloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BCE hydrochloride in lab experiments is its potency and selectivity for KDM4C. BCE hydrochloride has been shown to be a highly effective inhibitor of KDM4C, making it a valuable tool for investigating the role of KDM4C in biological processes. However, one limitation of using BCE hydrochloride is its potential toxicity and off-target effects. Careful dose titration and control experiments are necessary to ensure that the effects observed are specific to KDM4C inhibition.
Zukünftige Richtungen
There are several potential future directions for research involving BCE hydrochloride. One area of interest is the development of more potent and selective inhibitors of KDM4C. In addition, further studies are needed to investigate the role of KDM4C in other biological processes beyond cancer, such as development and differentiation. Finally, there is potential for the use of BCE hydrochloride as a therapeutic agent for cancer treatment, although further studies are needed to investigate its safety and efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
BCE hydrochloride has been extensively used in scientific research to investigate the role of KDM4C in cancer and other biological processes. KDM4C is a histone demethylase that plays a crucial role in the epigenetic regulation of gene expression. It has been shown to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of KDM4C using BCE hydrochloride has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic target for cancer treatment.
Eigenschaften
IUPAC Name |
2-[(3-bromo-4-cyclopentyloxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3.ClH/c1-19-14-9-11(10-17-6-7-18)8-13(16)15(14)20-12-4-2-3-5-12;/h8-9,12,17-18H,2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUSZLOXBJEZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCO)Br)OC2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-methoxy-4-propoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4397653.png)
![1-(2-methoxyphenyl)-4-[(phenylsulfonyl)acetyl]piperazine](/img/structure/B4397662.png)
![2-(3,4-diethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4397669.png)
![{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4397676.png)

![4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4397683.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B4397690.png)

![8,8-dimethyl-3-[3-(4-morpholinyl)propyl]-2-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4397715.png)
![1-(methylsulfonyl)-N-[2-(phenylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4397724.png)
acetyl]amino}methyl)benzoate](/img/structure/B4397730.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4397748.png)